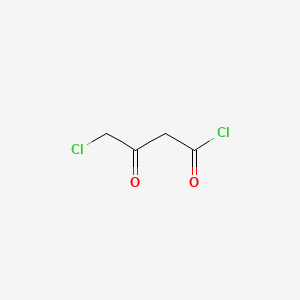
4-氯-3-氧代丁酰氯
描述
4-Chloro-3-oxobutyryl chloride, also known as 4-Chloroacetoacetyl chloride, is a chemical compound with the molecular formula C4H4Cl2O2 . It has a molar mass of 154.98 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-oxobutyryl chloride consists of 4 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The compound has a complex structure with freely rotating bonds .Physical And Chemical Properties Analysis
4-Chloro-3-oxobutyryl chloride has a density of 1.4397 g/cm³ . It has a boiling point of approximately 214.91°C . The compound has a refractive index of 1.4860 .科学研究应用
合成和反应
环加成反应:乙基4-氯-2-氧代丁-3-炔酸酯,4-氯-3-氧代丁酰氯的衍生物,展示了与1,1-二取代烯烃形成[2+2]-环加成产物的独特能力,无需辐射或催化剂。这种性质在复杂有机化合物的合成中具有重要价值 (Koldobskii, Solodova, Godovikov, & Kalinin, 2008)。
杂环化合物的形成:2-(4-芳基噻唑-2-基)-4-氯-3-氧代丁腈与二级脂肪胺的反应导致新型杂环化合物的形成,展示了4-氯-3-氧代丁酰氯衍生物在合成具有潜在药用化学应用的新有机结构中的潜力 (Volovenko, Volovnenko, & Tverdokhlebov, 2001)。
螺环产物合成:某些氧吲哚衍生物与氯化硫酰的处理,与使用4-氯-3-氧代丁酰氯相关的过程,导致意想不到的螺环产物的形成,这在有机合成领域中具有重要意义 (Bergman, Abrahamsson, & Dahlén, 1971)。
氯化卡普隆:卡普隆氯化物,在各种应用中都很有用,可以通过γ-丁内酯的环开启和氯化反应制备4-氯丁酰氯,然后经过进一步的化学转化。这个过程突显了4-氯-3-氧代丁酰氯在制药合成中的实用性 (Dong-yuan, 2009)。
氮杂吲哚的酰化:4-氯-3-氧代丁酰氯用于在C-3位置对氮杂吲哚进行酰化,这是有机分子修饰中的关键反应,用于药用目的 (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, & Wang, 2002)。
亲电/亲核卤代反应:使用4-氯-3-氧代丁酰氯作为前体,开发了一种对3-氧代吡唑衍生物进行区域选择性卤代的方法,展示了它在促进特定化学修饰中的作用 (Liu, He, Chen, Jin, Li, & Zhu, 2011)。
新型杂环化合物的合成:该化合物用于合成一系列具有潜在抗菌活性的新型杂环化合物,展示了它在新药物开发中的作用 (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015)。
环境和分析应用
电解和氯酸盐形成:该化合物参与了关于电解过程中氯酸盐和高氯酸盐形成的研究,突显了它在环境化学和水处理研究中的相关性 (Jung, Baek, Oh, & Kang, 2010)。
有毒化学品的检测:基于4-氯-3-氧代丁酰氯的衍生物开发了一种荧光传感器,用于检测草酸二氯酰和光气等有毒化学品,凸显了它在分析和环境监测中的重要性 (Zhang, Cheng, Yang, Li, Zhang, Ma, Lu, Wu, & Wang, 2017)。
属性
IUPAC Name |
4-chloro-3-oxobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O2/c5-2-3(7)1-4(6)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHVQVCBPLNREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194280 | |
| Record name | 4-Chloro-3-oxobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-oxobutyryl chloride | |
CAS RN |
41295-64-1 | |
| Record name | 4-Chloro-3-oxobutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41295-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-oxobutyryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041295641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-oxobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-oxobutyryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloroacetoacetyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDJ3RDX5VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


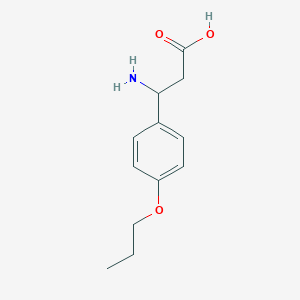
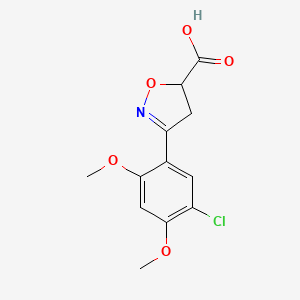
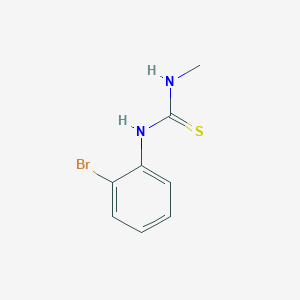
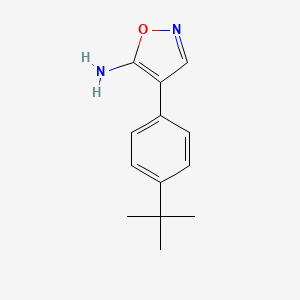

![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)
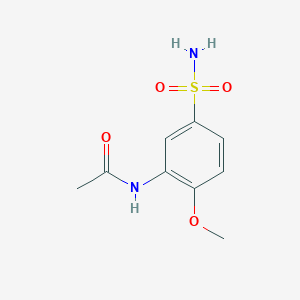

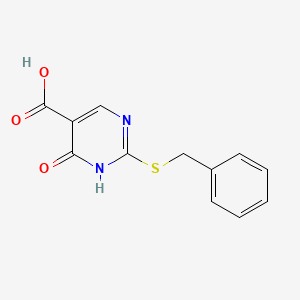
![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)
![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)